molecular formula C17H14O2 B3052939 Ethyl phenanthrene-9-carboxylate CAS No. 4895-92-5

Ethyl phenanthrene-9-carboxylate

Cat. No. B3052939
CAS RN: 4895-92-5
M. Wt: 250.29 g/mol
InChI Key: ARHQZWZBFKDLTQ-UHFFFAOYSA-N
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Description

Ethyl phenanthrene-9-carboxylate is a derivative of phenanthrene, which is a nucleus of the polyaromatic hydrocarbon family consisting of three fused benzene rings . Phenanthrene and its derivatives have significant importance in the field of medicine .


Molecular Structure Analysis

The molecular formula of Ethyl phenanthrene-9-carboxylate is C17H14O2 . It is a derivative of phenanthrene, which consists of three fused benzene rings .

Scientific Research Applications

Biodegradation

Phenanthrene, a common three-ring polyaromatic hydrocarbon (PAH), is often targeted for bioremediation due to its sustainability and potential for full mineralization . In a study, the strain Alcaligenes ammonioxydans [VITRPS2], isolated from petroleum-contaminated soil, achieved a degradation efficiency of up to 72% for phenanthrene under optimal conditions .

Environmental Remediation

Phenanthrene degradation potential by plant-growth-promoting endophytic strain Pseudomonas chlororaphis 23aP was evaluated . The data obtained showed that strain 23aP utilized phenanthrene in a wide range of concentrations (6–100 ppm) . This suggests the strain 23aP might be used in bioaugmentation—a biological method supporting the removal of pollutants from contaminated environments .

Metabolite Analysis

Gas chromatography-mass spectrometry (GC–MS) analysis revealed principal metabolites of the breakdown pathway, including salicylic acid, catechol, and various phthalic acid derivatives . This underscores the strain’s potential for remediating environments polluted by PAH metabolites, showcasing its remarkable capability for complete phenanthrene degradation .

Biosurfactant Production

The production of the biosurfactants, mono- (Rha-C 8 -C 8, Rha-C 10 -C 8:1, Rha-C 12:2 -C 10, and Rha-C 12:1 -C 12:1) and dirhamnolipids (Rha-Rha-C 8 -C 10 ), was confirmed using direct injection–electrospray ionization–mass spectrometry (DI-ESI-MS) technique .

Microbial Adhesion to Hydrocarbons (MATH) Assay

Changes in the bacterial surface cell properties in the presence of phenanthrene of increased hydrophobicity were assessed with the microbial adhesion to hydrocarbons (MATH) assay .

Phenanthrene Tolerance Test

Phenanthrene tolerance test was evaluated by a plate assay, comprised of 0.5% (v/v) of 20 mg/ml phenanthrene in acetonitrile solvent (100 ppm final) on a potato dextrose agar (PDA) plate .

Mechanism of Action

Target of Action

Ethyl phenanthrene-9-carboxylate is a derivative of phenanthrene, a common three-ring polyaromatic hydrocarbon Phenanthrene and its derivatives are often targeted for bioremediation due to their sustainability and potential for full mineralization .

Mode of Action

Phenanthrene, the parent compound, is known to be degraded by various bacterial strains such as alcaligenes ammonioxydans and Pseudomonas chlororaphis . These bacteria utilize phenanthrene as a carbon source, indicating a potential interaction between the compound and these microorganisms .

Biochemical Pathways

The biochemical pathways involved in the degradation of phenanthrene have been studied. Gas chromatography-mass spectrometry (GC–MS) analysis revealed principal metabolites of the breakdown pathway, including salicylic acid, catechol, and various phthalic acid derivatives . Another study proposed that the degradation pathway of phenanthrene is initiated at the 1,2-, 3,4-carbon positions, while the 9,10-C pathway starts with non-enzymatic oxidation and is continued by the downstream phthalic pathway . These pathways may also be relevant to the metabolism of Ethyl phenanthrene-9-carboxylate.

Pharmacokinetics

The molecular weight of ethyl phenanthrene-9-carboxylate is 25029 g/mol, which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The degradation of phenanthrene by bacteria results in the formation of metabolites such as salicylic acid, catechol, and various phthalic acid derivatives . These metabolites indicate the potential for complete degradation of the compound.

Action Environment

The efficacy of bioremediation of phenanthrene and its derivatives is frequently constrained by various chemical, physical, and environmental factors . These factors encompass the pH levels, temperature, bacteria inoculum size, and substrate concentration . Therefore, these environmental factors may also influence the action, efficacy, and stability of Ethyl phenanthrene-9-carboxylate.

properties

IUPAC Name

ethyl phenanthrene-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-2-19-17(18)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHQZWZBFKDLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964143
Record name Ethyl phenanthrene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl phenanthrene-9-carboxylate

CAS RN

4895-92-5
Record name NSC226822
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl phenanthrene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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